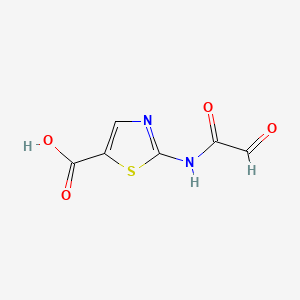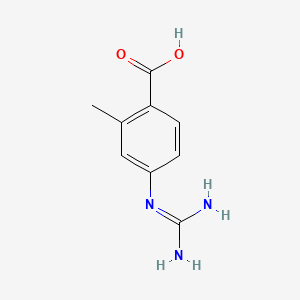
Unii-HC3530gggg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
OM-174 is synthesized through a series of chemical reactions involving the acylation of a diglucosamine backbone. The synthetic route typically involves the following steps:
Acylation: The diglucosamine backbone is acylated with fatty acids to form the lipid A structure.
Phosphorylation: The hydroxyl groups on the diglucosamine are phosphorylated to enhance the compound’s stability and biological activity.
Purification: The final product is purified using chromatographic techniques to ensure high purity and stability.
Chemical Reactions Analysis
OM-174 undergoes several types of chemical reactions, including:
Oxidation: OM-174 can be oxidized to form various oxidized derivatives. Common reagents for this reaction include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: OM-174 can undergo substitution reactions where functional groups are replaced with other groups.
Scientific Research Applications
OM-174 has a wide range of scientific research applications:
Cancer Therapy: OM-174 has been studied for its potential in cancer therapy.
Immunotherapy: As an immunomodulatory agent, OM-174 is used to enhance the body’s immune response against various pathogens and diseases.
Radiation Sensitization: OM-174 has been found to enhance the effects of radiation therapy by sensitizing tumor cells to radiation.
Comparison with Similar Compounds
OM-174 is unique in its dual action on Toll-like receptors 2 and 4, which distinguishes it from other lipid A analogues. Similar compounds include:
Monophosphoryl Lipid A: Another lipid A analogue with immunomodulatory properties, but it primarily acts on Toll-like receptor 4.
Lipid A: The natural form derived from bacterial lipopolysaccharides, which also acts on Toll-like receptor 4 but has a broader range of biological activities
OM-174’s unique dual action on Toll-like receptors 2 and 4 makes it a valuable compound for research and therapeutic applications.
Properties
| 171092-39-0 | |
Molecular Formula |
C52H100N2O20P2 |
Molecular Weight |
1135.3 g/mol |
IUPAC Name |
[(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate |
InChI |
InChI=1S/C52H100N2O20P2/c1-4-7-10-13-16-19-22-25-28-31-38(56)34-42(57)53-45-48(61)47(60)41(72-52(45)74-76(66,67)68)37-69-51-46(49(62)50(40(36-55)71-51)73-75(63,64)65)54-43(58)35-39(32-29-26-23-20-17-14-11-8-5-2)70-44(59)33-30-27-24-21-18-15-12-9-6-3/h38-41,45-52,55-56,60-62H,4-37H2,1-3H3,(H,53,57)(H,54,58)(H2,63,64,65)(H2,66,67,68)/t38-,39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-/m1/s1 |
InChI Key |
GOWLTLODGKPXMN-MWJFIXGVSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(OC(C(C1O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)COP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
synonyms |
DEFOSLIMOD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


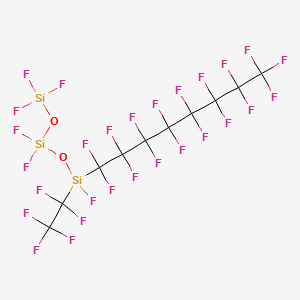

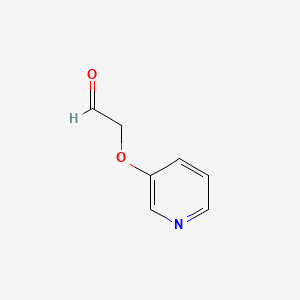
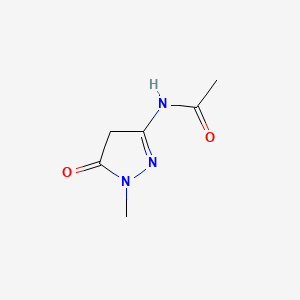

![Hexahydro-1H-pyrrolo[1,2-a]azepin-9(9aH)-one](/img/structure/B575382.png)
![2-[(1S)-1-aminoethyl]-4-methoxyphenol](/img/structure/B575383.png)
